Cas no 1443306-86-2 (2-(2,3-Difluorobenzoyl)thiazole)
2-(2,3-Difluorobenzoyl)thiazole Chemical and Physical Properties
Names and Identifiers
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- (2,3-difluorophenyl)-(1,3-thiazol-2-yl)methanone
- 2-(2,3-Difluorobenzoyl)thiazole
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- MDL: MFCD22373473
- Inchi: 1S/C10H5F2NOS/c11-7-3-1-2-6(8(7)12)9(14)10-13-4-5-15-10/h1-5H
- InChI Key: ZAIQZPHBPNJOKQ-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(F)=C1F)(C1=NC=CS1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 353.8±52.0 °C at 760 mmHg
- Flash Point: 167.8±30.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-(2,3-Difluorobenzoyl)thiazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2,3-Difluorobenzoyl)thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM505006-1g |
(2,3-Difluorophenyl)(thiazol-2-yl)methanone |
1443306-86-2 | 97% | 1g |
$521 | 2022-09-29 | |
| abcr | AB433234-1 g |
2-(2,3-Difluorobenzoyl)thiazole |
1443306-86-2 | 1g |
€619.00 | 2023-04-23 | ||
| abcr | AB433234-5 g |
2-(2,3-Difluorobenzoyl)thiazole |
1443306-86-2 | 5g |
€1,439.00 | 2023-04-23 | ||
| abcr | AB433234-1g |
2-(2,3-Difluorobenzoyl)thiazole; . |
1443306-86-2 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB433234-5g |
2-(2,3-Difluorobenzoyl)thiazole |
1443306-86-2 | 5g |
€1439.00 | 2023-09-04 |
2-(2,3-Difluorobenzoyl)thiazole Suppliers
2-(2,3-Difluorobenzoyl)thiazole Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-(2,3-Difluorobenzoyl)thiazole
Comprehensive Overview of 2-(2,3-Difluorobenzoyl)thiazole (CAS No. 1443306-86-2): Properties, Applications, and Industry Insights
The compound 2-(2,3-Difluorobenzoyl)thiazole (CAS No. 1443306-86-2) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This thiazole derivative combines a difluorobenzoyl moiety with a heterocyclic thiazole ring, making it a versatile intermediate for synthesizing bioactive compounds. Its molecular formula, C10H5F2NOS, and precise weight of 225.21 g/mol reflect its compact yet functionally rich architecture.
In recent years, the demand for fluorinated heterocycles like 2-(2,3-Difluorobenzoyl)thiazole has surged, driven by their enhanced metabolic stability and bioavailability—a critical factor in drug discovery. Researchers frequently search for "thiazole-based drug candidates 2024" or "fluorine in medicinal chemistry," highlighting the relevance of this compound in modern therapeutics. Its electron-withdrawing fluorine atoms improve binding affinity to target proteins, a feature exploited in kinase inhibitors and antimicrobial agents.
The synthesis of CAS 1443306-86-2 typically involves condensation reactions between 2,3-difluorobenzoyl chloride and 2-aminothiazole, followed by purification via crystallization. Analytical techniques such as HPLC, NMR, and mass spectrometry confirm its high purity (>98%), a prerequisite for regulatory compliance in pharmaceutical applications. Industry professionals often inquire about "scale-up methods for thiazole derivatives" or "patented routes for difluorobenzoyl compounds," underscoring the need for optimized production protocols.
Beyond pharmaceuticals, 2-(2,3-Difluorobenzoyl)thiazole finds utility in material science, particularly in designing OLED emissive layers and organic semiconductors. Its conjugated system and fluorine substitution enable tunable luminescence and charge transport properties—topics trending under "small-molecule optoelectronic materials." Startups and academic labs increasingly explore its potential in flexible electronics and sustainable energy devices, aligning with global pushes for green technology.
Regulatory and safety profiles of 1443306-86-2 adhere to standard handling protocols for non-hazardous organics. However, queries like "thiazole derivative biodegradability" or "fluorinated compound environmental impact" reflect growing eco-consciousness among users. Suppliers emphasize third-party certifications (e.g., REACH compliance) to address these concerns while ensuring supply chain transparency—a key SEO term in B2B chemical commerce.
Market analysts project steady growth for difluorobenzoyl-thiazole hybrids, citing their expanding role in precision agriculture (e.g., as fungicide intermediates) and personalized medicine. The compound’s patent landscape reveals strategic filings by major agrochemical firms, with search trends like "novel thiazole pesticides" gaining traction. Collaborative R&D initiatives further accelerate its adoption, as seen in publications indexed under "cross-coupling reactions for fluorinated heterocycles."
For laboratories sourcing CAS 1443306-86-2, technical specifications such as storage conditions (2–8°C, inert atmosphere) and solubility data (DMSO, ethanol) are frequently queried parameters. Vendors optimize product pages with keywords like "high-purity thiazole building blocks" or "custom fluorinated synthesis" to capture niche audiences. Competitive pricing models and just-in-time delivery options also rank high in procurement decision-making.
In conclusion, 2-(2,3-Difluorobenzoyl)thiazole exemplifies the convergence of medicinal chemistry and advanced materials science. Its dual applicability in life sciences and technology sectors positions it as a compound of enduring interest, with innovation pathways mapped to emerging trends like "AI-driven molecular design" and "green chemistry metrics." As research advances, this molecule will likely remain a staple in the toolkit of synthetic chemists worldwide.
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